Ethyl[(2-fluoro-3-methylphenyl)methyl]amine
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Overview
Description
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine is an organic compound that belongs to the class of substituted amines It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(2-fluoro-3-methylphenyl)methyl]amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2-fluoro-3-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl[(2-fluoro-3-methylphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.
Comparison with Similar Compounds
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine can be compared with other similar compounds such as:
Ethyl[(2-chloro-3-methylphenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
Ethyl[(2-fluoro-4-methylphenyl)methyl]amine: Similar structure but with the methyl group in a different position.
Ethyl[(2-fluoro-3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-6-4-5-8(2)10(9)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGDAZISITEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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